

Mass spectrometry of Methyl 1-bromocyclobutanecarboxylate

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Compound of Interest

Compound Name: *Methyl 1-bromocyclobutanecarboxylate*

Cat. No.: *B1583443*

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An In-Depth Technical Guide to the Mass Spectrometry of **Methyl 1-Bromocyclobutanecarboxylate**

Foreword: The Analytical Imperative for Novel Scaffolds

In contemporary drug discovery and synthetic chemistry, the cyclobutane motif has emerged as a compelling scaffold.^[1] Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to explore novel chemical space and optimize pharmacokinetic properties.^[1] **Methyl 1-bromocyclobutanecarboxylate** is a key building block in this arena, providing a versatile starting point for more complex architectures.^{[2][3]} Consequently, unambiguous structural verification is paramount, and mass spectrometry stands as the cornerstone of this analytical workflow.

This guide provides an in-depth exploration of the mass spectrometric behavior of **methyl 1-bromocyclobutanecarboxylate**. Moving beyond a simple recitation of data, we will dissect the underlying principles of ion formation and fragmentation, explaining the causal links between molecular structure and spectral output. We will examine the compound through the complementary lenses of "hard" and "soft" ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to construct a complete analytical picture.

Part 1: Electron Ionization (EI) Mass Spectrometry: Unveiling the Fragmentary Fingerprint

Electron Ionization is a classic, high-energy technique that imparts significant internal energy to the analyte, leading to extensive and reproducible fragmentation.[4] This "hard" ionization method is exceptionally useful for detailed structural elucidation, as the resulting fragmentation pattern serves as a unique molecular fingerprint.

Core Principles of EI-MS

In the EI source, the analyte is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, generating a high-energy molecular radical cation ($M^{+\bullet}$). [4] This species is often unstable and rapidly undergoes a cascade of fragmentation reactions to produce a spectrum of smaller, more stable fragment ions. The key analytical value of EI lies in the logic of these fragmentation pathways, which are governed by fundamental principles of physical organic chemistry, such as the stability of the resulting carbocations and neutral losses.

Anticipated Fragmentation of Methyl 1-Bromocyclobutanecarboxylate

While a published spectrum for **methyl 1-bromocyclobutanecarboxylate** is not readily available in common databases like NIST, we can construct a highly reliable predicted fragmentation pattern. This prediction is based on the known mass spectrum of its close analog, ethyl 1-bromocyclobutanecarboxylate, and established fragmentation rules for esters and halogenated compounds.[5][6]

The molecular formula for **methyl 1-bromocyclobutanecarboxylate** is $C_6H_9BrO_2$. The presence of a bromine atom is a critical feature, as it exists as two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. The nominal molecular weight is ~192/194 u.

Key Predicted Fragmentation Pathways:

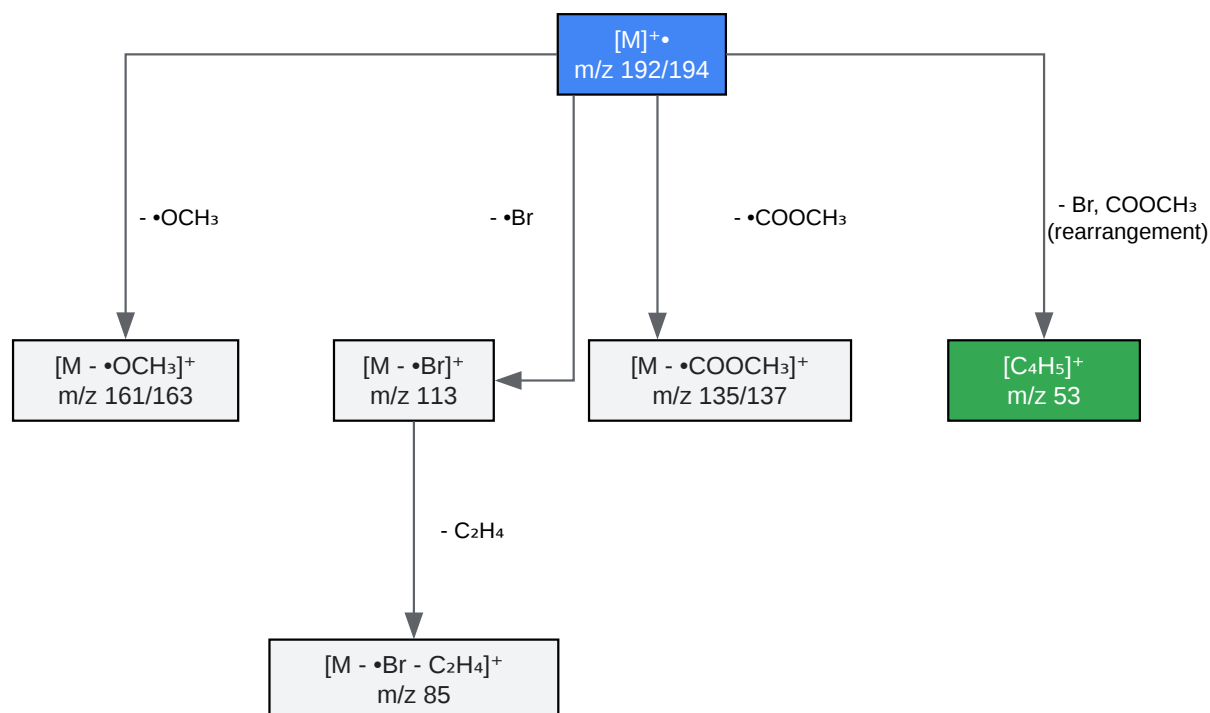
- Loss of the Methoxy Radical ($\bullet\text{OCH}_3$): Alpha-cleavage resulting in the loss of the methoxy radical is a common pathway for methyl esters. This would yield a stable acylium ion at m/z 161/163.
- Loss of the Carbomethoxy Group ($\bullet\text{COOCH}_3$): Cleavage of the bond between the cyclobutane ring and the ester functionality would result in the loss of the carbomethoxy group as a radical, leaving the 1-bromocyclobutyl cation at m/z 135/137.
- Loss of the Bromine Radical ($\bullet\text{Br}$): The C-Br bond is relatively labile and can cleave to lose a bromine radical. This would generate a cation at m/z 113. This fragment would be a singlet, as it no longer contains bromine.
- Ring Fragmentation - Loss of Ethene (C_2H_4): Cyclobutane rings frequently undergo fragmentation by losing neutral ethene. Following the loss of the bromine radical, the resulting cation at m/z 113 could rearrange and lose ethene to produce a fragment at m/z 85.
- Formation of the Bromonium Ion: A base peak is often observed at m/z 53 in the spectrum of the ethyl analog.^[5] This likely corresponds to the cyclopropyl cation $[\text{C}_4\text{H}_5]^+$, formed through rearrangement and loss of bromine and the ester group.

Predicted EI-MS Data Summary

The following table summarizes the major ions anticipated in the 70 eV EI mass spectrum of **methyl 1-bromocyclobutanecarboxylate**.

m/z (⁷⁹ Br/ ⁸¹ Br)	Proposed Fragment Structure	Causal Explanation
192/194	[C ₆ H ₉ BrO ₂] ^{+•}	Molecular Ion (M ^{+•})
161/163	[M - •OCH ₃] ⁺	Loss of methoxy radical via alpha-cleavage
135/137	[M - •COOCH ₃] ⁺	Loss of the carbomethoxy group
113	[M - •Br] ⁺	Loss of the bromine radical
85	[M - •Br - C ₂ H ₄] ⁺	Subsequent loss of ethene from the m/z 113 ion
59	[COOCH ₃] ⁺	Carbomethoxy cation
53	[C ₄ H ₅] ⁺	Cyclopropyl cation from ring rearrangement

Visualization: EI Fragmentation Pathway



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Caption: Predicted EI-MS fragmentation of **Methyl 1-bromocyclobutanecarboxylate**.

Part 2: Electrospray Ionization (ESI-MS): Confirming the Intact Molecule

Electrospray Ionization is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy transfer.^{[7][8]} Its primary strength lies in its ability to generate intact molecular ions (or, more accurately, pseudomolecular ions), making it the gold standard for determining molecular weight.^{[9][10]}

Core Principles of ESI-MS

In ESI, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.^[7] For a neutral molecule like **methyl 1-bromocyclobutanecarboxylate** in positive ion mode, ionization typically occurs through

protonation ($[M+H]^+$) or adduction with cations present in the solvent, such as sodium ($[M+Na]^+$) or potassium ($[M+K]^+$).

Expected ESI Spectrum and Tandem MS (MS/MS)

A single-stage ESI-MS spectrum is expected to be very simple, showing primarily the protonated molecule and common adducts. This provides clear confirmation of the molecular weight.

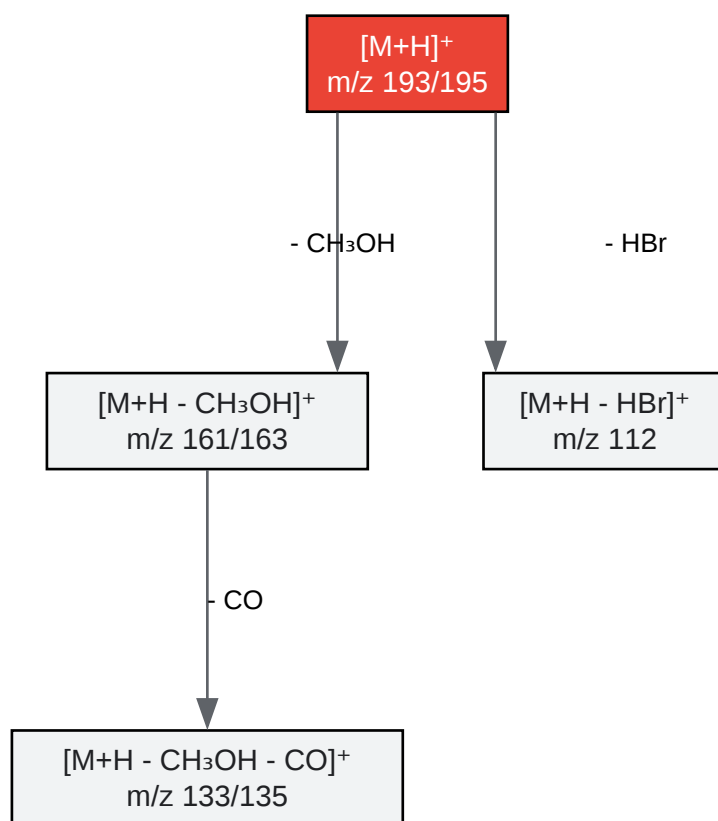
Ion Species	Formula	m/z ($^{79}\text{Br}/^{81}\text{Br}$)
Protonated Molecule	$[\text{C}_6\text{H}_9\text{BrO}_2 + \text{H}]^+$	193.0/195.0
Sodium Adduct	$[\text{C}_6\text{H}_9\text{BrO}_2 + \text{Na}]^+$	215.0/217.0
Potassium Adduct	$[\text{C}_6\text{H}_9\text{BrO}_2 + \text{K}]^+$	231.0/232.9

To gain structural information with ESI, we employ tandem mass spectrometry (MS/MS). In this technique, a specific precursor ion (e.g., the $[M+H]^+$ ion at m/z 193/195) is selected, accelerated, and collided with an inert gas (e.g., argon or nitrogen). This Collision-Induced Dissociation (CID) imparts energy to the ion, causing it to fragment.^[7]

Fragmentation of even-electron ions like $[M+H]^+$ proceeds through pathways that favor the loss of stable, neutral molecules.

- Loss of Methanol (CH_3OH): A likely pathway is the loss of neutral methanol from the protonated ester, yielding an ion at m/z 161/163.
- Loss of Hydrogen Bromide (HBr): The protonated molecule could also lose neutral HBr, resulting in a fragment at m/z 112.
- Loss of Carbon Monoxide (CO): Following the loss of methanol, the resulting ion could lose carbon monoxide to give a fragment at m/z 133/135.

Visualization: ESI-MS/MS Fragmentation Pathway



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Caption: Predicted ESI-MS/MS fragmentation of protonated **Methyl 1-bromocyclobutanecarboxylate**.

Part 3: Validated Experimental Protocols

The following protocols describe standard methodologies for the analysis of **methyl 1-bromocyclobutanecarboxylate**. The choice between GC-MS and LC-MS depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is ideal for the analysis of pure, volatile, and thermally stable compounds.^[11]

- Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
- Gas Chromatograph (GC) Conditions:

- Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 to avoid source fouling.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Program: Start at 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometer (MS) Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-400.
 - Solvent Delay: 3 minutes to prevent filament damage from the solvent front.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

This method is suitable for less volatile samples or complex mixtures requiring chromatographic separation prior to analysis.^[8]

- Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.
- Liquid Chromatograph (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
 - Mobile Phase A: Water + 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer (MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI), positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Gas Temperature: 325°C.
 - Drying Gas Flow: 8 L/min.
 - Nebulizer Pressure: 40 psi.
 - Scan Range: m/z 100-500. For MS/MS, set the precursor ion (m/z 193.0) for fragmentation with a collision energy of 15-25 eV.

Conclusion: A Synergistic Approach to Structural Certainty

The mass spectrometric analysis of **methyl 1-bromocyclobutanecarboxylate** is a clear illustration of how different ionization techniques provide complementary information. EI-MS delivers a rich, detailed fragmentation pattern that acts as a structural fingerprint, allowing for in-depth analysis of the molecule's covalent framework. In parallel, ESI-MS provides an unambiguous determination of the molecular weight with minimal fragmentation, serving as an essential first-pass confirmation. When coupled with tandem MS/MS, ESI can also provide valuable structural data through controlled fragmentation. By employing both methods, researchers and drug development professionals can achieve a high degree of confidence in the identity and structure of this important synthetic building block.

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